Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate
Description
Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate is a substituted phenylglyoxylate ester featuring a 5-chloro-2-cyanophenyl group attached via an amino-oxoacetate backbone. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic drugs and enzyme inhibitors. Its structure combines electron-withdrawing substituents (chloro and cyano), which influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-cyanoanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)10(15)14-9-5-8(12)4-3-7(9)6-13/h3-5H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREFJHVHWWCJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of Ethyl Oxalyl Chloride
The most widely reported method involves reacting 5-chloro-2-cyanoaniline with ethyl oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added dropwise to neutralize HCl, with stirring continued for 6–8 hours. Workup includes washing with 5% sodium bicarbonate and brine, followed by recrystallization from ethanol to achieve >95% purity.
Reaction Equation:
$$
\text{5-Chloro-2-cyanoaniline} + \text{ClC(O)COOEt} \xrightarrow{\text{TEA, DCM}} \text{Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate} + \text{HCl}
$$
Solvent-Free Mechanochemical Synthesis
Recent advances utilize ball-milling techniques to avoid solvent use. Stoichiometric amounts of 5-chloro-2-cyanoaniline and ethyl oxalyl chloride are milled with sodium carbonate at 300 rpm for 2 hours. This method reduces reaction time by 60% but yields slightly lower purity (88–90%) due to incomplete neutralization.
Critical Reaction Parameters
Temperature and Catalytic Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Prevents oxoacetate hydrolysis |
| TEA Concentration | 1.2 equiv | Maximizes HCl neutralization |
| Solvent Polarity | DCM > THF > Toluene | Enhances amine reactivity |
Elevating temperatures beyond 15°C accelerates hydrolysis, reducing yields by 20–30%. Polar aprotic solvents like DCM improve reagent solubility but require strict anhydrous conditions.
Industrial-Scale Adaptations
Continuous flow reactors (CFRs) achieve 92% conversion in 30 minutes by maintaining precise stoichiometry and temperature control. Challenges include:
- Clogging from precipitated TEA·HCl (mitigated via in-line filtration).
- Batch variability in cyanophenylamine feedstock purity.
Byproduct Analysis and Mitigation
Major Byproducts
- N,N'-Diacyl Derivative : Forms at >10°C due to excess oxalyl chloride.
- Hydrolyzed Oxoacetate : Results from residual moisture, detectable via HPLC (retention time 4.2 min).
Purification Strategies
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Recrystallization | Ethanol/water (3:1), −20°C | 98.5% |
| Column Chromatography | Hexane/EtOAc (4:1) | 99.2% |
Comparative Evaluation of Methodologies
Batch vs. Flow Synthesis
| Metric | Batch Method | Flow Synthesis |
|---|---|---|
| Yield | 78–85% | 88–92% |
| Reaction Time | 6–8 hours | 0.5–1 hour |
| Scalability | Limited to 10 kg | >100 kg/day |
Flow systems reduce solvent use by 40% but require higher capital investment.
Green Chemistry Alternatives
Ionic liquids (e.g., [BMIM][BF₄]) as solvents improve yields to 89% at 25°C but complicate product isolation. Microwave-assisted synthesis (100 W, 10 min) offers rapid heating but risks thermal degradation of the cyano group.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the chloro-substituted phenyl ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Ethyl 2-((3-Bromophenyl)amino)-2-oxoacetate
- Structure: 3-Bromo substituent instead of 5-chloro-2-cyano.
- Synthesis : Achieved 92% yield under mild conditions (Ph₃P/CCl₄), suggesting bromo substitution is synthetically favorable .
Ethyl 2-((2-Nitrophenyl)amino)-2-oxoacetate
- Structure: 2-Nitro group instead of 2-cyano.
- Synthesis : Requires NaHCO₃ washes to remove acidic byproducts, indicating nitro’s strong electron-withdrawing nature .
- Biological Activity: Nitro groups are often associated with antimicrobial activity, whereas cyano groups may enhance kinase inhibition.
Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate
- Structure: 4-Methoxy substituent (electron-donating) vs. chloro/cyano (electron-withdrawing).
- Spectral Data: NMR shifts (e.g., δ 3.97 ppm for methoxy) contrast with the target compound’s deshielded aromatic protons due to cyano .
Heterocyclic Analogs
Ethyl 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetate Hydrochloride
- Structure : Pyridine ring replaces phenyl, with 5-chloro substituent.
- Properties : Higher molecular weight (265.09 g/mol) due to hydrochloride salt formation, enhancing aqueous solubility .
- Applications : Used in Edoxaban synthesis, highlighting its role as a pharmacophore in anticoagulants .
Methyl 2-((5-Cyanothiazol-2-yl)amino)-2-oxoacetate
Functional Group Modifications
Ethyl 2-(2-((Boc)amino)-5-chlorophenyl)-2-oxoacetate
- Structure: Boc-protected amino group at the 2-position.
- Stability : Boc groups enhance stability during synthesis but require acidic deprotection .
- NMR Data : Distinct Boc-related peaks (δ 1.50 ppm for tert-butyl) absent in the target compound .
Ethyl 2-(5-Chloro-2-ethoxyphenyl)-2-oxoacetate
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: Bromo and methoxy substituents achieve >90% yields, while cyano groups (e.g., in thiazole derivatives) reduce yields due to steric/electronic challenges .
- Biological Relevance: Chloro and cyano substituents enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Spectroscopic Signatures: Cyano groups cause distinct deshielding in ¹³C NMR (~117 ppm for C≡N) compared to methoxy (~55 ppm for OCH₃) .
Biological Activity
Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate, a compound with notable potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into the compound's structure, biological effects, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 253.67 g/mol. The compound features a chloro-substituted phenyl group attached to an amino group, which is further linked to an oxoacetate moiety.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Research indicates that the compound may act as an inhibitor of certain kinases and enzymes that play critical roles in cancer cell proliferation and survival.
Anticancer Properties
Several studies have reported the anticancer properties of this compound. For instance:
- Inhibition of Cell Proliferation : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity against these cells.
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in treated cell lines, as evidenced by increased annexin V staining.
Anti-inflammatory Effects
Research has also indicated that this compound exhibits anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry examined the effects of this compound on various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM across different cell types .
- Inflammation Model : In a murine model of acute inflammation, the compound was administered at doses ranging from 10 to 50 mg/kg. The results indicated a significant decrease in paw edema and histological signs of inflammation compared to control groups .
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, including:
- Alkylation : Introduction of the ethyl ester group via reaction with ethyl bromoacetate in the presence of a base like NaH in DMF .
- Coupling : Formation of the amide bond between the chloro-cyanophenylamine and oxoacetate moiety under peptide coupling conditions (e.g., EDC/HOBt) .
- Substitution : Halogenation or cyanation steps may require controlled temperatures (0–25°C) and anhydrous conditions to avoid hydrolysis . Key conditions to monitor include pH (neutral to slightly basic), solvent polarity (DMF or THF), and exclusion of moisture to prevent ester hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the ester, amide, and aromatic substituents. The chloro and cyano groups induce distinct deshielding in C spectra .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for identifying byproducts .
- HPLC : Purity analysis (>98%) using reverse-phase columns with UV detection at 254 nm ensures batch consistency .
Q. What safety protocols are recommended when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
- Storage : Store in amber glass bottles at RT, sealed with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction of the chloro-cyanophenyl moiety with the oxoacetate group to minimize byproducts?
- Reagent Selection : Use coupling agents like DCC/DMAP instead of EDC/HOBt to reduce racemization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while adding molecular sieves absorbs residual water .
- Temperature Control : Maintain 0–4°C during coupling to suppress side reactions (e.g., ester hydrolysis) .
Q. What strategies are employed to resolve contradictions in reported synthetic yields for similar aryl amino oxoacetates?
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) .
- Computational Modeling : DFT calculations predict steric/electronic effects of substituents (e.g., cyano vs. methoxy) on reaction kinetics .
- Reaction Monitoring : In situ IR spectroscopy tracks amide bond formation (C=O stretch at ~1650 cm) to optimize reaction time .
Q. How can in silico methods predict the bioactivity of this compound?
- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina. The cyano group may act as a hydrogen bond acceptor .
- QSAR Models : Correlate substituent electronegativity (Cl, CN) with bioactivity using descriptors like Hammett constants .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5) and cytochrome P450 interactions .
Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological conditions?
- pH-Dependent Studies : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. The ester group is prone to alkaline hydrolysis .
- Enzymatic Assays : Test esterase-mediated hydrolysis in liver microsomes to simulate metabolic pathways .
- Stabilization Strategies : Co-crystallize with cyclodextrins or formulate as nanoparticles to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
